5,5'-DI(4-Biphenylyl)-2,2'-bithiophene 5,5'-DI(4-Biphenylyl)-2,2'-bithiophene
Brand Name: Vulcanchem
CAS No.: 175850-28-9
VCID: VC20923237
InChI: InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6
Molecular Formula: C32H22S2
Molecular Weight: 470.6 g/mol

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene

CAS No.: 175850-28-9

Cat. No.: VC20923237

Molecular Formula: C32H22S2

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene - 175850-28-9

CAS No. 175850-28-9
Molecular Formula C32H22S2
Molecular Weight 470.6 g/mol
IUPAC Name 2-(4-phenylphenyl)-5-[5-(4-phenylphenyl)thiophen-2-yl]thiophene
Standard InChI InChI=1S/C32H22S2/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-31(33-29)32-22-20-30(34-32)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
Standard InChI Key SJNXLFCTPWBYSE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=CC=C6

5,5'-DI(4-Biphenylyl)-2,2'-bithiophene is a complex organic compound that has garnered attention in the field of materials science and organic electronics due to its unique structural properties. This molecule consists of two thiophene rings connected at their 2 and 2' positions with biphenyl groups attached at the 5 and 5' positions. The biphenyl units provide rigidity and planarity to the molecule, which can enhance its electronic properties.

Structural Overview

The structure of this compound includes:

  • Thiophene Rings: These are five-membered heterocyclic rings containing sulfur.

  • Biphenyl Groups: These are rigid planar structures composed of two benzene rings linked by a carbon-carbon bond.

Synthesis Methods

The synthesis of such compounds typically involves cross-coupling reactions between halogenated thiophenes and biphenyl derivatives. Common methods include Suzuki-Miyaura or Stille coupling reactions.

Synthesis MethodDescription
Suzuki-MiyauraInvolves palladium-catalyzed cross-coupling between aryl boronic acids and halides.
Stille CouplingUses organotin reagents with palladium catalysts for coupling with aryl halides.

Solubility

These compounds often show moderate solubility in organic solvents like chloroform or dichloromethane but may be less soluble in polar solvents like water or methanol.

Thermal Stability

Thermal stability is important for applications requiring high heat resistance without degradation.

Charge Transport Characteristics

These compounds can act as semiconductors due to their ability to transport charge carriers efficiently across their molecular framework.

Applications

Given their electronic characteristics, these molecules have potential applications:

  • Organic Light-Emitting Diodes (OLEDs): As emissive layers or charge transport materials.

    Application AreaRole
    OLED Emissive LayerEnhance efficiency through improved luminescence
    OLED Charge Transport MaterialFacilitate electron/hole mobility
  • Organic Photovoltaics (OPVs): As donor materials due to their ability to absorb sunlight efficiently.

  • Organic Field-Effect Transistors (OFETs): Utilized as active semiconductor layers for switching devices.

    OFET Performance Metrics

    • Mobility (μ\mu): Measures how easily charge carriers move within the material.

      • High mobility indicates better performance as an active layer material.

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